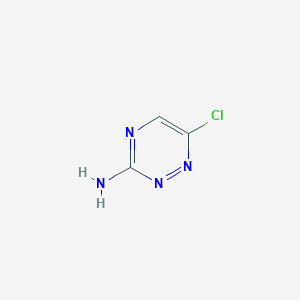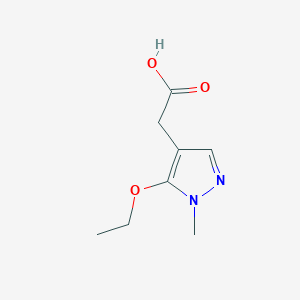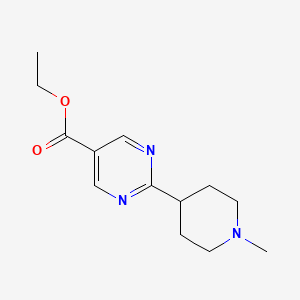
6-Chloro-1,2,4-triazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 3-amino-6-cloro-1,2,4-triazina es un compuesto heterocíclico con la fórmula molecular C3H3ClN4. Pertenece a la clase de triazinas, que se caracterizan por un anillo de seis miembros que contiene tres átomos de nitrógeno. Este compuesto es de gran interés debido a sus diversas aplicaciones en varios campos, incluida la química, la biología, la medicina y la industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 3-amino-6-cloro-1,2,4-triazina típicamente implica la reacción del cloruro de cianúrico con amoníaco o aminas. Un método común es la sustitución nucleofílica del cloruro de cianúrico, donde los átomos de cloro son reemplazados por grupos amino. Esta reacción generalmente se lleva a cabo en presencia de una base como hidróxido de sodio o carbonato de potasio, y solventes como acetona o diclorometano .
Métodos de producción industrial: La producción industrial de 3-amino-6-cloro-1,2,4-triazina a menudo emplea reactores a gran escala donde el cloruro de cianúrico se hace reaccionar con amoníaco bajo condiciones controladas de temperatura y presión. El proceso puede implicar sistemas de flujo continuo para garantizar una producción eficiente y un alto rendimiento .
Análisis De Reacciones Químicas
Tipos de reacciones: La 3-amino-6-cloro-1,2,4-triazina experimenta varias reacciones químicas, que incluyen:
Sustitución nucleofílica: El átomo de cloro puede ser reemplazado por diferentes nucleófilos como aminas, alcoholes o tioles.
Adición electrófila: El compuesto puede participar en reacciones de adición electrófila, particularmente con alquenos y alquinos
Reactivos y condiciones comunes:
Sustitución nucleofílica: Reactivos como aminas primarias y secundarias, alcoholes y tioles se utilizan comúnmente. .
Adición electrófila: Se utilizan reactivos como halógenos, haluros de hidrógeno y otros electrófilos en condiciones que pueden incluir catalizadores como ácidos de Lewis.
Principales productos formados:
Sustitución nucleofílica: Los productos incluyen varias triazinas sustituidas dependiendo del nucleófilo utilizado.
Adición electrófila: Los productos son típicamente compuestos de adición donde el electrófilo se ha añadido al anillo de triazina
Aplicaciones Científicas De Investigación
La 3-amino-6-cloro-1,2,4-triazina tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de la 3-amino-6-cloro-1,2,4-triazina implica su interacción con dianas moleculares específicas. Por ejemplo, en los sistemas biológicos, puede inhibir ciertas enzimas o interrumpir los procesos celulares al unirse a sitios nucleofílicos en proteínas o ADN. Las vías y los objetivos exactos pueden variar según la aplicación específica y la estructura del compuesto .
Compuestos similares:
- 2-Cloro-4,6-dimetoxi-1,3,5-triazina
- 4,6-Dicloro-1,3,5-triazina
- 2,4,6-Tricloro-1,3,5-triazina
Comparación: La 3-amino-6-cloro-1,2,4-triazina es única debido a su patrón de sustitución específico, que imparte una reactividad química y una actividad biológica distintas. En comparación con otras triazinas, puede exhibir diferentes nucleofilicidades y electrofilicidades, lo que afecta su idoneidad para diversas aplicaciones .
Comparación Con Compuestos Similares
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine
- 4,6-Dichloro-1,3,5-triazine
- 2,4,6-Trichloro-1,3,5-triazine
Comparison: 6-Chloro-1,2,4-triazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other triazines, it may exhibit different nucleophilicity and electrophilicity, affecting its suitability for various applications .
Propiedades
IUPAC Name |
6-chloro-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN4/c4-2-1-6-3(5)8-7-2/h1H,(H2,5,6,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIXXUBTAKHUQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NC(=N1)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11789713.png)

![2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-C]pyridine](/img/structure/B11789715.png)
![5,6-dimethyl-2-phenyl-1H-benzo[d]imidazole](/img/structure/B11789723.png)



![6-(4-Ethoxy-2-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11789754.png)
![1-(2,5-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11789755.png)



